REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:13]3[C:8](=[N:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:15])C(=O)[C:5]=2[N:4]=[CH:3][CH:2]=1.Cl>[OH-].[Na+]>[N:9]1[C:8]2[C:7](=[O:15])[C:5]3[C:14](=[CH:1][CH:2]=[CH:3][N:4]=3)[C:13]=2[CH:12]=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC=NC=2C(C(C3=NC=CC=C3C12)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This was heated in a water bath at 70°-80°
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the mixture below 20°
|
Type
|
FILTRATION
|
Details
|
The precipitate of side product, 5,6-dihydroxy-4,7-phenanthroline was filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with 5×50 ml of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2C3=CC=CN=C3C(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |